

Synthesis of 4-(Methylthio)phenol from phenol and dimethyl disulfide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Methylthio)phenol

Cat. No.: B156131

[Get Quote](#)

Application Notes: Synthesis of 4-(Methylthio)phenol

Introduction

4-(Methylthio)phenol, also known as p-hydroxythioanisole, is a valuable chemical intermediate widely utilized in the pharmaceutical and agrochemical industries.^{[1][2]} Its primary application lies in the synthesis of various pesticides, notably as a key precursor for organophosphorus insecticides like sulprofos.^{[1][3][4]} The molecule features a phenol ring substituted with a methylthio (-SCH₃) group at the para position. This functional arrangement makes it a versatile building block for more complex molecules. The synthesis route from phenol and dimethyl disulfide (DMDS) offers a direct and relatively high-yielding pathway to this important compound.^[1]

Reaction Principle

The synthesis of **4-(Methylthio)phenol** from phenol and dimethyl disulfide is typically achieved through an electrophilic aromatic substitution reaction.^{[5][6]} The hydroxyl group (-OH) of phenol is a strong activating group, directing incoming electrophiles to the ortho and para positions of the aromatic ring. In the presence of a strong acid catalyst, such as concentrated sulfuric acid, dimethyl disulfide is thought to generate an electrophilic sulfur species. This electrophile then attacks the electron-rich phenol ring, predominantly at the sterically less hindered para-position, to yield **4-(Methylthio)phenol**.^{[1][7]}

Quantitative Data Summary

The following table summarizes the optimized reaction conditions for the synthesis of **4-(Methylthio)phenol** using phenol, dimethyl disulfide, and sulfuric acid as a catalyst.

Parameter	Value	Reference
Molar Ratio (Me ₂ S ₂ : Phenol : H ₂ SO ₄)	1 : 3.15 : 1.75	[1] [7]
Reaction Temperature	40°C	[1] [7]
Reaction Time	5 hours	[1] [7]
Achieved Yield	79.3% - 83.5%	[1] [7]

Experimental Protocols

Protocol 1: Sulfuric Acid-Catalyzed Synthesis of 4-(Methylthio)phenol

This protocol details the synthesis of **4-(Methylthio)phenol** from phenol and dimethyl disulfide using concentrated sulfuric acid as a catalyst, based on optimized conditions reported in the literature.[\[1\]](#)

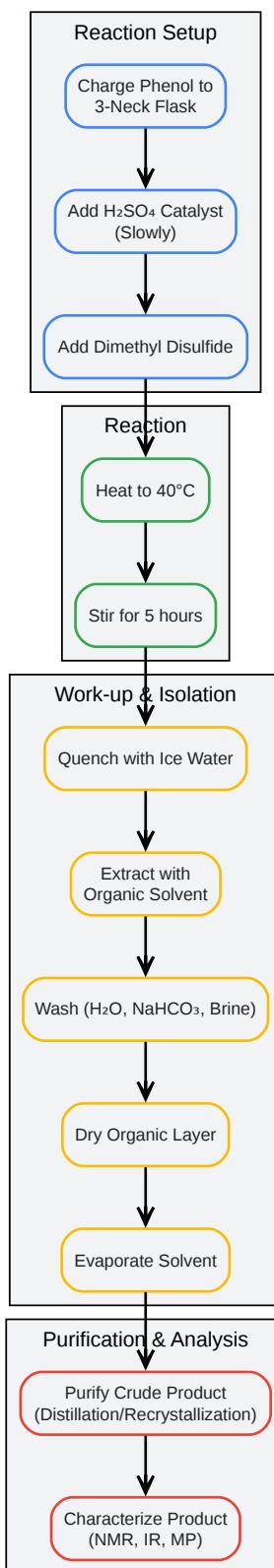
Materials:

- Phenol (PhOH)
- Dimethyl disulfide (DMDS, Me₂S₂)
- Concentrated Sulfuric Acid (H₂SO₄, 98%)
- Dichloromethane (CH₂Cl₂) or other suitable organic solvent
- Saturated Sodium Bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)

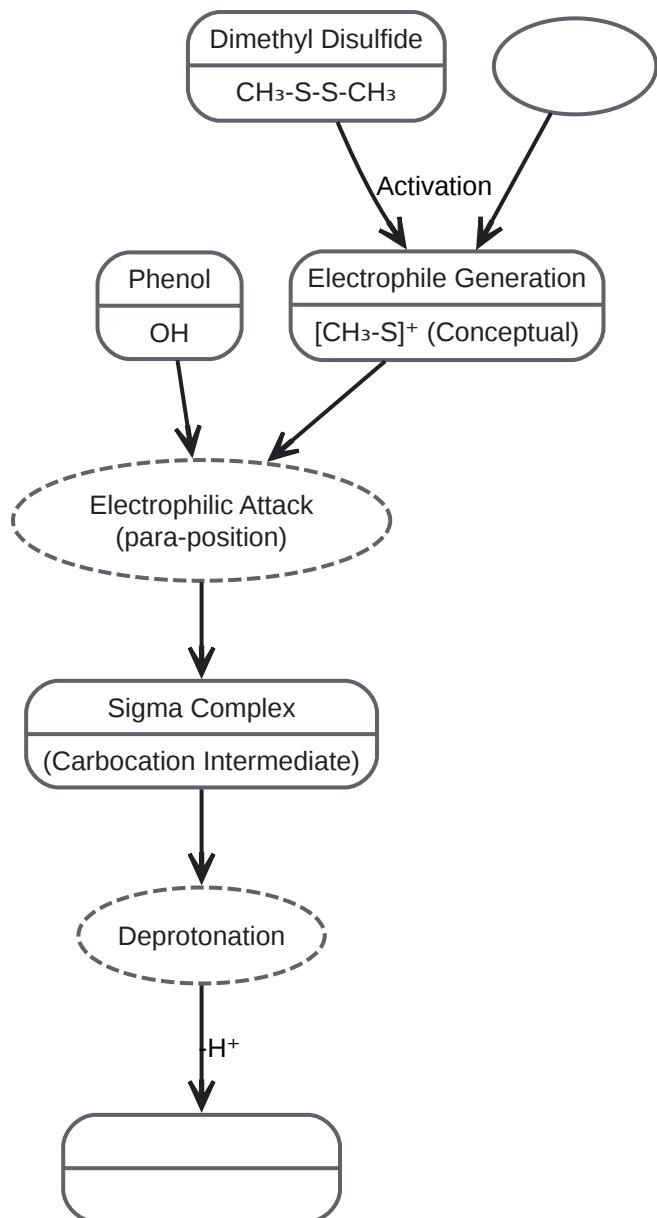
- Anhydrous Magnesium Sulfate ($MgSO_4$) or Sodium Sulfate (Na_2SO_4)
- Deionized Water

Equipment:

- Three-neck round-bottom flask
- Magnetic stirrer and stir bar
- Heating mantle with temperature controller or water bath
- Condenser
- Dropping funnel
- Thermometer
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware (beakers, graduated cylinders, etc.)
- Fume hood


Procedure:

- Reaction Setup:
 - Set up a three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, a thermometer, and a dropping funnel in a fume hood.
 - To the flask, add phenol. The molar ratio of reactants should be $Me_2S_2 : PhOH : H_2SO_4 = 1 : 3.15 : 1.75$.^[1] For a reaction starting with 10 mmol of DMDS, this would correspond to 31.5 mmol of phenol and 17.5 mmol of H_2SO_4 .
 - Begin stirring the phenol at room temperature.


- Addition of Reactants:
 - Carefully and slowly add the concentrated sulfuric acid to the stirring phenol via the dropping funnel. This process is exothermic; maintain the temperature with a cooling bath if necessary.
 - Once the acid addition is complete, add the dimethyl disulfide to the mixture.
 - Heat the reaction mixture to 40°C using a water bath or a controlled heating mantle.[1]
- Reaction:
 - Maintain the reaction at 40°C with continuous stirring for 5 hours to ensure the reaction goes to completion.[1]
 - Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired.
- Work-up and Isolation:
 - After 5 hours, cool the reaction mixture to room temperature.
 - Carefully pour the mixture into a beaker containing ice water to quench the reaction.
 - Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent like dichloromethane (3 x 50 mL).
 - Combine the organic layers.
 - Wash the combined organic phase sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
 - Filter off the drying agent.
- Purification and Characterization:
 - Remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.

- The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate). **4-(Methylthio)phenol** is a white solid with a melting point of 84-86°C.[4][8]
- Characterize the final product using spectroscopic methods such as IR and $^1\text{H-NMR}$ to confirm its identity and purity.[1]

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **4-(Methylthio)phenol**.

[Click to download full resolution via product page](#)

Caption: Proposed reaction mechanism for the synthesis of **4-(Methylthio)phenol**.

Safety and Handling

- Phenol: Toxic and corrosive. Can cause severe skin burns and eye damage. It is readily absorbed through the skin. All handling must be done in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

- Dimethyl Disulfide: Flammable liquid with a strong, unpleasant odor. Harmful if swallowed or inhaled. Keep away from heat, sparks, and open flames.
- Concentrated Sulfuric Acid: Highly corrosive and a strong oxidizing agent. Causes severe skin and eye burns. Reacts violently with water. Add acid to other substances slowly and with cooling.
- General Precautions: The reaction should be performed in a well-ventilated fume hood. Ensure appropriate waste disposal procedures are followed for all chemical waste generated.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Cas 1073-72-9,4-(Methylthio)phenol | lookchem [lookchem.com]
- 3. 4-(Methylthio)phenol | 1073-72-9 [chemicalbook.com]
- 4. 4-(Methylthio)phenol Eight Chongqing Chemdad Co. , Ltd [chemdad.com]
- 5. mlsu.ac.in [mlsu.ac.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 4-(Methylthio)phenol | 1073-72-9 | Benchchem [benchchem.com]
- 8. 4-(Methylmercapto)phenol 98 1073-72-9 [sigmaaldrich.com]
- To cite this document: BenchChem. [Synthesis of 4-(Methylthio)phenol from phenol and dimethyl disulfide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b156131#synthesis-of-4-methylthio-phenol-from-phenol-and-dimethyl-disulfide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com